molecular formula C13H15ClF3N5O2 B12339731 [(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine

[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine

Cat. No.: B12339731
M. Wt: 365.74 g/mol
InChI Key: ZZJINBGUEHZXPJ-DHZHZOJOSA-N
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Description

(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenylamine is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a nitroethenyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenylamine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitroethenyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in the overall structure and functional groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxyethanol moiety, differing significantly in structure and properties.

Uniqueness

(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenylamine is unique due to its combination of a piperazine ring, a nitroethenyl group, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C13H15ClF3N5O2

Molecular Weight

365.74 g/mol

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitroethenamine

InChI

InChI=1S/C13H15ClF3N5O2/c1-18-11(8-22(23)24)20-2-4-21(5-3-20)12-10(14)6-9(7-19-12)13(15,16)17/h6-8,18H,2-5H2,1H3/b11-8+

InChI Key

ZZJINBGUEHZXPJ-DHZHZOJOSA-N

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

CNC(=C[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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